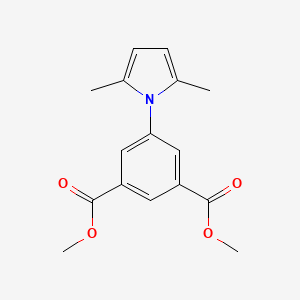

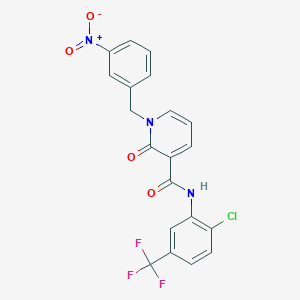

dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate

Descripción general

Descripción

“5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid” is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO4/c1-8-3-4-9(2)15(8)12-6-10(13(16)17)5-11(7-12)14(18)19/h3-7H,1-2H3,(H,16,17)(H,18,19) .Chemical Reactions Analysis

The specific chemical reactions involving “5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid” are not detailed in the sources I found .Aplicaciones Científicas De Investigación

1. Anion Binding and Cooperative Binding Agents

Calix[4]pyrrole dimers, including those linked via rigid di-ethynyl spacers such as dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate, have shown potential as hosts for anionic guests. A study involving one such dimer demonstrated a significant association constant for isophthalate anion binding, attributed to cooperative binding. This finding suggests potential applications in the development of cooperative anion binding agents (Sato, Miyaji, & Sessler, 2000).

2. Hydrothermal Ligand Synthesis and Self-Assembly

In hydrothermal conditions, 5-(pyridine-4-ylmethoxy)-isophthalic acid dimethyl ester (related to this compound) undergoes hydrolysis and self-assembles with Pr(III), forming a chiral compound. This process indicates potential applications in the synthesis of new chiral compounds and materials through hydrothermal ligand synthesis (Lin, Zhang, Zhang, & Yao, 2011).

3. Metal–Organic Frameworks (MOFs) for Catalysis

The compound dimethyl 5-(prop-2-ynyloxy)isophthalic acid, a derivative of this compound, has been used in the synthesis of metal–organic frameworks (MOFs). These MOFs have shown significant catalytic activity in asymmetric aldol reactions, suggesting their potential as catalysts in organic synthesis (Zhu, He, Wu, & Duan, 2014).

4. Synthesis Research and Optical Activity

The synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy)isophthalate, closely related to this compound, has been studied. The research focused on the compound's optical activity, indicating the significance of these compounds in studying reaction mechanisms and optical properties of materials (Pen, 2014).

5. Thermally Stable and Optically Active Polyesters

A study explored the synthesis and properties of novel polyesters containing phthalimide group and dimethyl isophthalate derivatives. These polymers exhibited good thermal stability and solubility, suggesting their application in materials science for the development of thermally stable and optically active materials (Mallakpour & Kolahdoozan, 2007).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various cellular targets .

Mode of Action

It’s worth noting that similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Biochemical Pathways

It’s known that similar compounds can influence various cellular processes, including energy metabolism and protein synthesis .

Pharmacokinetics

The compound’s solubility in various solvents and its melting and boiling points suggest that it may have certain bioavailability characteristics .

Result of Action

Similar compounds have been found to have effects on cell growth, glucose uptake rate, and intracellular atp levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl 5-(2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-10-5-6-11(2)17(10)14-8-12(15(18)20-3)7-13(9-14)16(19)21-4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPOURHPSUPAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2875856.png)

![2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide](/img/structure/B2875858.png)

![N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2875859.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2875860.png)

![5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2875862.png)

![(Z)-4-(dimethylamino)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875863.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2875876.png)

![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)